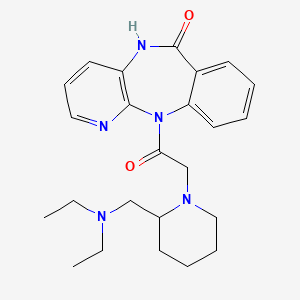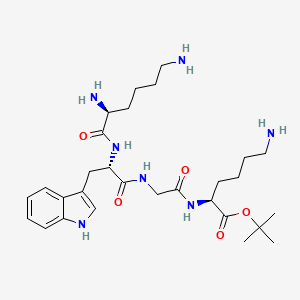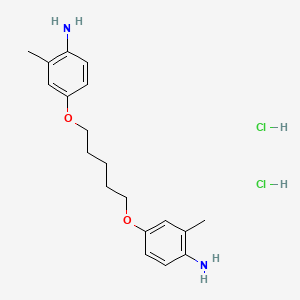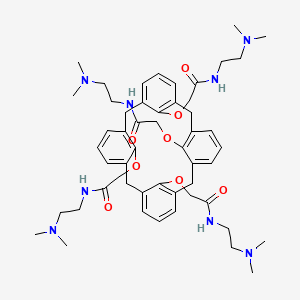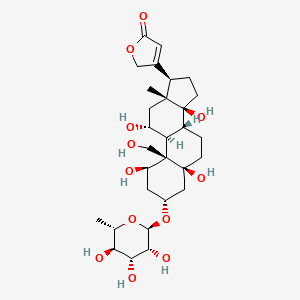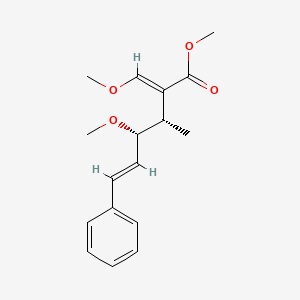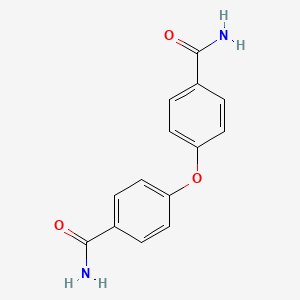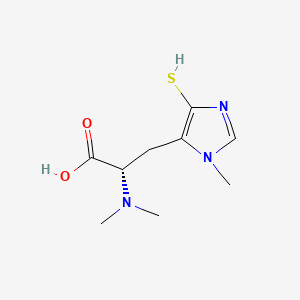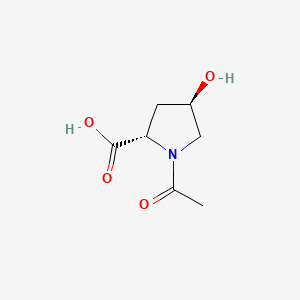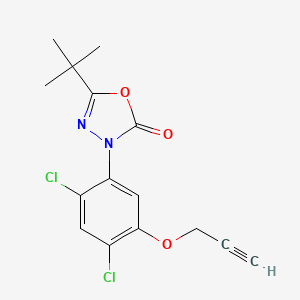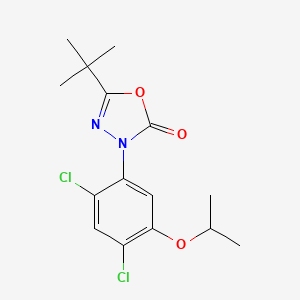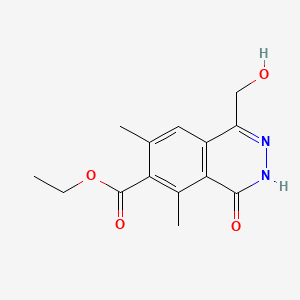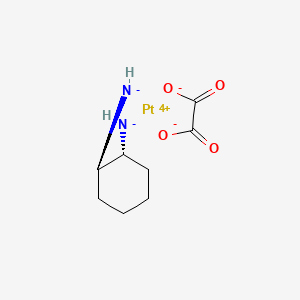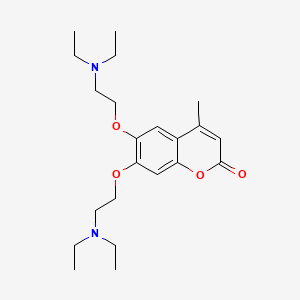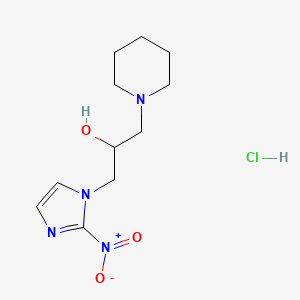
Pimonidazole hydrochloride
描述
依莫尼达唑(盐酸盐)是一种属于2-硝基咪唑衍生物类的化学化合物。它广泛用作科学研究中的缺氧标记物。缺氧是指组织缺乏充足氧气供应的状况,这是包括癌症在内的各种病理状况的常见特征。 依莫尼达唑(盐酸盐)对通过免疫组织化学检测和可视化组织内的缺氧区域特别有价值 .
准备方法
合成路线和反应条件: 依莫尼达唑(盐酸盐)的合成涉及咪唑衍生物的硝化,然后还原,最后形成盐酸盐。一般的合成路线包括:
硝化: 使用硝酸和硫酸的混合物对咪唑进行硝化以引入硝基。
还原: 使用还原剂(如氯化亚锡或铁粉)在盐酸存在下将硝基还原为氨基。
盐酸盐形成: 将得到的胺用盐酸处理以形成盐酸盐
工业生产方法: 依莫尼达唑(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。 最终产品通常使用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型: 依莫尼达唑(盐酸盐)会发生几种类型的化学反应,包括:
还原: 硝基可以在缺氧条件下还原为氨基。
取代: 该化合物可以参与亲核取代反应,特别是在硝基处。
常见试剂和条件:
还原剂: 氯化亚锡、铁粉和其他还原剂通常用于硝基的还原。
主要产物:
氨基衍生物: 硝基的还原会产生氨基衍生物。
科学研究应用
依莫尼达唑(盐酸盐)在科学研究中有着广泛的应用:
化学: 用作缺氧标记物来研究化学反应和过程中的氧气水平。
生物学: 用于检测组织中的缺氧区域,特别是在癌症研究中。
医学: 用于诊断成像以识别缺氧肿瘤和评估肿瘤氧合状态。
工业: 应用于缺氧靶向疗法和药物的开发 .
作用机制
依莫尼达唑(盐酸盐)通过生物还原机制发挥作用。在缺氧条件下,依莫尼达唑的硝基被硝基还原酶还原,形成反应性中间体。这些中间体与蛋白质中的硫醇基团共价结合,形成稳定的加合物。 这些加合物的形成允许使用特异性抗体可视化缺氧区域 .
相似化合物的比较
依莫尼达唑(盐酸盐)在缺氧标记物中是独一无二的,因为它具有高特异性和敏感性。类似的化合物包括:
米索尼达唑: 另一种用作缺氧标记物的2-硝基咪唑衍生物,但具有不同的药代动力学特性。
EF5: 一种氟化硝基咪唑化合物,用于缺氧检测,具有独特的成像能力。
依莫尼达唑(盐酸盐)以其在免疫组织化学检测缺氧方面的强大性能以及在各个研究领域的广泛应用而脱颖而出。
属性
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3.ClH/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18;/h4,7,10,16H,1-3,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUVJFHTKRTQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70132-51-3 | |
| Record name | 1-Piperidineethanol, α-[(2-nitro-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70132-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimonidazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC318502 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PIMONIDAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QPV12Y60L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
